molecular formula C10H15N5O3S B4894290 N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide

N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide

Cat. No. B4894290
M. Wt: 285.33 g/mol
InChI Key: COSMAIHKUJJFIM-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide, also known as DHP107, is a novel compound that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer therapies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor growth, metastasis, and resistance to chemotherapy. By inhibiting CAIX, N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anticancer activity, N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide is its potent anticancer activity against a wide range of cancer cell lines. However, its mechanism of action may limit its efficacy in certain types of cancer that do not overexpress CAIX. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide in clinical settings.

Future Directions

There are several future directions for research on N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide. One area of interest is the development of combination therapies that incorporate N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide with other anticancer agents. Another area of focus is the development of biomarkers that can predict the response to N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide in individual patients. Finally, further studies are needed to explore the potential of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide in other disease areas, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide is a novel compound with promising anticancer activity and minimal toxicity. Its mechanism of action involves the inhibition of CAIX, leading to disruption of the pH balance in cancer cells and cell death. Further research is needed to determine the optimal use of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide in clinical settings and to explore its potential in other disease areas.

Synthesis Methods

The synthesis of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide involves the reaction of 2-(4-pyridinylmethylene)hydrazinecarbothioamide with N,N-dimethyl-2-bromoacetamide in the presence of a base. The resulting product is then treated with sodium hydroxide to yield the final compound, N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide. This synthesis method has been optimized to produce high yields of pure N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide.

Scientific Research Applications

N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

properties

IUPAC Name

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3S/c1-15(2)19(17,18)13-8-10(16)14-12-7-9-3-5-11-6-4-9/h3-7,13H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSMAIHKUJJFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide

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